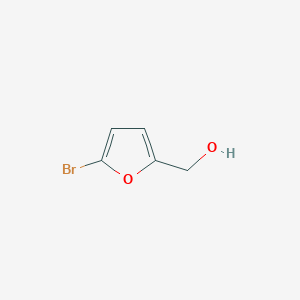

(5-Bromofuran-2-yl)methanol

Description

Significance of Furan (B31954) Derivatives in Organic Synthesis and Medicinal Chemistry

Furan and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their presence in numerous natural products and their utility as building blocks in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com The furan ring is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. numberanalytics.comstudysmarter.co.uk This structure is a key component in a vast array of compounds used in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comontosight.ai

The significance of furan derivatives in medicinal chemistry is particularly pronounced, as they form the structural core of many therapeutic agents. ijabbr.comutripoli.edu.lyutripoli.edu.ly A slight modification to the substitution pattern on the furan ring can significantly alter the biological activity of the molecule. utripoli.edu.ly This has made the furan nucleus a privileged scaffold in drug discovery, leading to the development of numerous chemotherapeutic agents. utripoli.edu.lyutripoli.edu.ly Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities. ijabbr.comwisdomlib.org

Table 1: Reported Pharmacological Activities of Furan Derivatives

| Pharmacological Activity | Description | References |

| Antimicrobial | Effective against various bacteria (antibacterial) and fungi (antifungal). Nitrofurantoin, a furan derivative, is a common antimicrobial for urinary tract infections. | ijabbr.comutripoli.edu.lywisdomlib.org |

| Antiviral | Shows activity against various viruses. | ijabbr.comutripoli.edu.lyutripoli.edu.ly |

| Anti-inflammatory | Capable of reducing inflammation. Some derivatives have been shown to inhibit enzymes like cyclooxygenase (COX). | ijabbr.comutripoli.edu.ly |

| Anticancer | Exhibits properties that can inhibit the growth of cancer cells. | utripoli.edu.lyutripoli.edu.lyontosight.ai |

| Analgesic | Provides pain relief. | ijabbr.comutripoli.edu.lyutripoli.edu.ly |

| Antidepressant | Shows potential in treating depression. | ijabbr.comutripoli.edu.lyutripoli.edu.ly |

| Anticonvulsant | Helps prevent or reduce the severity of seizures. | ijabbr.comutripoli.edu.ly |

Overview of Brominated Furan Compounds in Academic Investigations

Brominated furan compounds represent a specific class of furan derivatives where one or more hydrogen atoms on the furan ring are replaced by bromine. The introduction of a bromine atom onto the furan scaffold significantly influences the molecule's chemical properties. vulcanchem.comresearchgate.net Bromine's size and electronegativity can alter reaction kinetics and provide a site for further functionalization through reactions like cross-coupling. mdpi.comnih.gov

The synthesis of brominated furans is a subject of intense research, with methods often employing brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govunipi.it These compounds are often not the final product but are crucial intermediates in the synthesis of more elaborate molecules. mdpi.com Academic investigations have explored brominated furans for various potential applications. For example, brominated 2(5H)-furanones have been studied for their ability to interfere with bacterial quorum sensing and biofilm formation, which are relevant in combating antibiotic-resistant bacteria. unipi.it In agricultural science, the bromination of furan-containing natural products has been shown to significantly enhance their insecticidal efficacy. researchgate.net

Table 2: Examples of Brominated Furan Compounds in Research

| Compound Name | Research Context/Application | References |

| (5-Bromofuran-2-yl)methanol | Intermediate in the synthesis of Schiff bases and other heterocyclic compounds. | acgpubs.orgresearchgate.net |

| Brominated 2(5H)-furanones | Investigated for quorum quenching and anti-biofilm properties. | unipi.it |

| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | Synthesized and studied for potential as a COX-2 inhibitor. | mdpi.com |

| 2-Bromobenzo[b]furan | Used as a key intermediate in the synthesis of biologically significant compounds via Negishi coupling. | mdpi.com |

| Brominated Fraxinellone Derivatives | Synthesized to enhance insecticidal activity against agricultural pests. | researchgate.netnih.gov |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Used as a starting material for the synthesis of new S-derivatives via alkylation. | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

(5-bromofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLMVPYEVZXIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562028 | |

| Record name | (5-Bromofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27230-58-6 | |

| Record name | (5-Bromofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromofuran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromofuran 2 Yl Methanol and Its Precursors

Strategies for Furan (B31954) Ring Halogenation

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. However, its high reactivity can also lead to challenges such as polysubstitution and ring-opening, especially under harsh conditions. pharmaguideline.comiust.ac.ir Therefore, the halogenation of furan requires carefully controlled conditions to achieve the desired monohalogenated products. pharmaguideline.comquimicaorganica.org

The direct bromination of unsubstituted furan with bromine (Br₂) tends to be vigorous and can produce a mixture of polyhalogenated compounds. pharmaguideline.comcdnsciencepub.com To achieve regioselectivity, the reaction is often performed on a furan ring that already bears a substituent. The position of the incoming electrophile (bromine) is directed by the electronic nature of the existing group.

For the synthesis of (5-Bromofuran-2-yl)methanol, the key precursor is typically 2-furfural (furan-2-carbaldehyde). The aldehyde group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. This deactivation directs the incoming electrophile to the C5 position, leading to the formation of 5-bromo-2-furfural. pharmaguideline.com This directing effect is crucial for the selective synthesis of the desired intermediate. One method involves using 1-Butyl-3-methylimidazolium tribromide as a brominating agent under solvent-free conditions, which can produce 5-bromo-2-furfural in high yield. chemicalbook.com

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination, particularly for activated or sensitive aromatic rings like furan. nih.govmanac-inc.co.jp The primary advantage of NBS is that it provides a low, constant concentration of bromine in the reaction mixture, which helps to prevent side reactions such as polybromination. masterorganicchemistry.com The bromine atom in NBS is positively polarized, allowing it to act as an electrophile towards electron-rich compounds. manac-inc.co.jp

The regioselectivity of NBS bromination is highly dependent on the reaction conditions, especially the solvent. manac-inc.co.jp For activated aromatic compounds, the reaction proceeds readily in solvents like acetonitrile. researchgate.net In the context of synthesizing precursors for this compound, NBS can be used to brominate 2-furfural, selectively yielding 5-bromo-2-furfural. This reaction provides a reliable and high-yielding route to the necessary intermediate for the subsequent reduction step.

Conversion of Bromofuran Intermediates to the Methanol (B129727) Moiety

Once the furan ring is appropriately brominated at the C5 position with a carbaldehyde group at C2, the next synthetic challenge is the selective transformation of the aldehyde into a primary alcohol.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For a substrate like 5-bromo-2-furfural, it is essential to use a reducing agent that is chemoselective—one that will reduce the aldehyde without reacting with the furan ring or the carbon-bromine bond.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally the preferred reagent for this specific transformation due to its milder nature. It is highly effective at reducing aldehydes and ketones while typically not affecting other functional groups like C-Br bonds or aromatic systems under standard conditions. The reaction is usually carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature.

The most direct and common synthesis of this compound involves a two-step sequence starting from commercially available 2-furfural.

Bromination : 2-Furfural is first brominated to produce 5-bromo-2-furfural. chemicalbook.com This is achieved using a suitable brominating agent like NBS or a bromine source under conditions that favor selective C5-bromination. pharmaguideline.comchemicalbook.com

Reduction : The resulting 5-bromo-2-furfural is then reduced to this compound. cymitquimica.com This is typically accomplished using sodium borohydride in an alcoholic solvent. The NaBH₄ selectively reduces the aldehyde group to a hydroxymethyl group (-CH₂OH), leaving the brominated furan ring intact.

This well-established pathway provides an efficient and reliable method for accessing this compound for further use in research and development.

Advanced Synthetic Techniques for Analogues and Derivatives

Beyond the classical synthesis, modern organic chemistry offers a variety of advanced techniques for creating analogues and derivatives of this compound. These methods can provide access to a wider range of structurally diverse compounds. researchgate.net

The bromine atom on the furan ring serves as a versatile functional handle for various cross-coupling reactions. researchgate.net Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds at the C5 position, enabling the introduction of aryl, alkynyl, and vinyl groups, respectively. These reactions significantly expand the chemical space accessible from the bromofuran intermediate.

Furthermore, advanced methods for the initial construction of the furan ring itself, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or various transition-metal-catalyzed cycloisomerization reactions of alkynyl ketones, can be employed to build highly substituted furan cores from the outset. scribd.comorganic-chemistry.org These strategies allow for the incorporation of diverse substituents at various positions on the furan ring, providing a powerful platform for generating a library of analogues for various applications.

Halogen Dance Reactions in Bromofuran Chemistry

The halogen dance (HD) reaction is a fascinating and synthetically useful transformation involving the migration of a halogen atom across an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and metal-halogen exchange steps, ultimately driven by the formation of a more stable carbanion or organometallic intermediate. wikipedia.orgscribd.com The reaction offers a powerful method for functionalizing positions on a ring that might be difficult to access through conventional substitution reactions. rsc.org

In the context of bromofuran chemistry, the halogen dance allows for the isomerization of bromo-substituted furans. For instance, a bromine atom can "dance" from one position to another, creating a regioisomer that would otherwise require a separate multi-step synthesis. acs.org The mechanism generally begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position adjacent to the bromine atom or a directing group. acs.org This generates a lithiated intermediate which can then undergo a halogen-metal exchange with another molecule of the starting bromofuran, propagating a chain reaction that leads to the thermodynamically more stable isomer. wikipedia.org

The regioselectivity of the halogen dance on a furan ring can be controlled by the presence of directing groups. acs.org For example, groups like oxazoline, ester, or amide can direct the initial lithiation to the neighboring β-position, leading to a specific regioisomer of the rearranged product. acs.org In contrast, other substituents might favor deprotonation at the α-position adjacent to the bromo group. acs.org A study described a benzoxazole-directed halogen dance of a bromofuran derived from furfural (B47365), where lithiation provides an α-lithiofuran, which can then be used in subsequent coupling reactions. thieme-connect.com This strategic use of directing groups makes the halogen dance a precise tool for creating specific bromofuran isomers, which are precursors to compounds like this compound.

Table 1: Influence of Directing Groups on Halogen Dance Regioselectivity in Furans

| Directing Group | Position of Initial Deprotonation | Resulting Isomer | Reference |

|---|---|---|---|

| Diethyl Acetal | β-position adjacent to bromo group | Selective formation of one regioisomer | acs.org |

| Oxazoline | β-position neighboring the directing group | Exclusive formation of the other regioisomer | acs.org |

| Ester | β-position neighboring the directing group | Exclusive formation of the other regioisomer | acs.org |

| Amide | β-position neighboring the directing group | Exclusive formation of the other regioisomer | acs.org |

Stereoselective Cyclization Methods for Bromofuran Rings

The construction of the furan ring itself is a fundamental aspect of synthesizing furan derivatives. Stereoselective cyclization methods are particularly important as they allow for the control of chirality in the final product. While many cyclization methods form the core furan structure, which can then be brominated, some methods allow for the direct synthesis of bromofuran derivatives.

One such novel and efficient method involves the stereoselective cyclization of γ,δ-epoxy-(E)-α-bromoacrylates to yield 3-bromofuran (B129083) derivatives. researchgate.net This approach highlights a strategy where the bromine atom is incorporated into the starting material and carried through the cyclization process, directly affording a brominated furan ring.

Other strategies focus on the intramolecular cyclization of acyclic precursors. For instance, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation to form fused furan ring systems. nih.gov This method can be adapted for the synthesis of benzofurans from phenols. nih.gov Although not exclusively for bromofurans, such methods establish the furan ring system, which can be a substrate for subsequent selective bromination. Gold-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols represents another route to fused furan rings. nih.gov

While the direct asymmetric cyclization to form inherently chiral bromofuran rings is a specialized area, broader developments in enantioselective cyclization offer potential pathways. For example, organocatalytic strategies have been developed to construct inherently chiral seven- and eight-membered rings with high levels of stereocontrol. chemrxiv.orgchemrxiv.org These advanced methods, which rely on substrate preorganization and a single chiral catalyst, could potentially be adapted for the synthesis of chiral furan-containing structures that are precursors to or already contain a bromo substituent. chemrxiv.orgchemrxiv.org

Palladium-Catalyzed Cross-Coupling Strategies with Bromofurans

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. rsc.org For bromofurans like this compound, these reactions are key to modifying the molecule by replacing the bromine atom with various organic groups. The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the bromofuran to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govlibretexts.org

These strategies have been successfully applied to various bromo-aromatic scaffolds. nih.gov For example, 2-bromobenzo[b]furans can be efficiently coupled with alkenylaluminum reagents to produce 2-alkenylbenzo[b]furans in excellent yields. nih.govrsc.org The choice of ligands, such as XantPhos, is crucial for the efficiency of the catalyst. nih.gov Microwave-assisted palladium-catalyzed cross-coupling reactions have also emerged as a sustainable and time-efficient method, often leading to higher yields and minimizing side products. mdpi.com

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.orgwikipedia.org This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. mdpi.comorganic-chemistry.org

In the synthesis of derivatives of this compound, the bromo group serves as an excellent handle for Suzuki coupling. The reaction would involve coupling the bromofuran with a suitable aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle begins with the oxidative addition of the bromofuran to the Pd(0) catalyst. libretexts.org The subsequent transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, is facilitated by a base. organic-chemistry.org Finally, reductive elimination yields the desired coupled furan derivative and regenerates the active catalyst. libretexts.org The reaction has been used to synthesize a wide range of biaryl and polyolefin compounds. wikipedia.org

Table 2: Key Steps in the Suzuki Coupling Catalytic Cycle

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | The bromofuran (R¹-X) adds to the Pd(0) catalyst. | R¹-Pd(II)-X |

| Transmetalation | The organic group (R²) from the organoboron species (R²-BY₂) replaces the halide on the palladium complex. This step requires activation by a base. | R¹-Pd(II)-R² |

Data sourced from multiple references. libretexts.orgwikipedia.org

Decarboxylative cross-coupling (DCC) has emerged as a powerful alternative to traditional cross-coupling reactions that use organometallic reagents. wikipedia.orgrsc.org In this type of reaction, a carboxylic acid is coupled with an organic halide, with the concurrent loss of carbon dioxide (CO₂). wikipedia.org This method is advantageous because carboxylic acids are often inexpensive, stable, and readily available. wikipedia.org

For the synthesis of furan derivatives, a furan carboxylic acid could be coupled with an aryl or vinyl halide. Alternatively, a bromofuran could be coupled with a non-furan carboxylic acid. This strategy avoids the need to prepare potentially unstable organometallic furan reagents. The reaction typically requires a transition metal catalyst (often palladium or copper), a base, and an oxidant. wikipedia.org Recent advancements have focused on developing radical-based decarboxylative couplings, which can create C(sp³)–C(sp²) bonds under mild conditions, significantly expanding the scope and utility of this methodology in medicinal chemistry. nih.govresearchgate.net The mechanism can involve the initial formation of a metal carboxylate, which then undergoes decarboxylation to generate an organometallic intermediate that participates in the cross-coupling cycle. wikipedia.org

Biomass-Derived Precursors in Furan Compound Synthesis

The synthesis of furan compounds from renewable biomass is a cornerstone of green chemistry. nih.gov Lignocellulosic biomass, which is rich in cellulose (B213188) and hemicellulose, can be processed to yield key platform molecules like furfural (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars). researchgate.netmdpi.com These two compounds are versatile precursors for a vast array of furan derivatives, including this compound. researchgate.net

HMF is particularly relevant as it already contains the hydroxymethyl group found in the target molecule. The conversion of biomass to HMF involves several steps, including the hydrolysis of polysaccharides to monosaccharides (like glucose), isomerization of glucose to fructose (B13574), and subsequent acid-catalyzed dehydration of fructose to HMF. researchgate.net HMF is considered a "sleeping giant" of renewable intermediate chemicals due to its potential as a substitute for petroleum-based building blocks. researchgate.net

Once HMF is obtained, it can be chemically transformed into this compound. This would typically involve a selective bromination of the furan ring at the 5-position. The synthesis of furanics from biomass is a key strategy in the pursuit of a sustainable chemical industry, providing renewable pathways to valuable chemicals like furan-dicarboxylic acid (FDCA) and dimethylfuran (DMF), in addition to HMF. researchgate.netrsc.org

Table 3: Common Furanic Platform Chemicals from Biomass

| Platform Chemical | Biomass Source (Sugar Type) | Key Conversion Process | Reference |

|---|---|---|---|

| Furfural (FAL) | Pentoses (C5 sugars) | Acid-catalyzed dehydration | researchgate.netmdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Hexoses (C6 sugars) | Acid-catalyzed dehydration | nih.govresearchgate.net |

| 2,5-Furandicarboxylic acid (FDCA) | Hexoses (C6 sugars) | Oxidative dehydration of HMF | researchgate.net |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (5-Bromofuran-2-yl)methanol is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule: the two furan (B31954) ring protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C3 position is expected to resonate at a higher field compared to the proton at the C4 position, which is influenced by the adjacent bromine atom. The methylene protons of the -CH₂OH group are expected to appear as a singlet, or as a doublet if coupled to the hydroxyl proton. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 6.3 - 6.5 | d (doublet) | ~3.4 |

| H4 | 6.2 - 6.4 | d (doublet) | ~3.4 |

| -CH₂- | 4.5 - 4.7 | s (singlet) | N/A |

| -OH | Variable | br s (broad singlet) | N/A |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment.

The carbon atom bonded to the bromine atom (C5) is expected to appear at a lower field compared to the other furan ring carbons. The carbon atom bearing the hydroxymethyl group (C2) will also be deshielded. The two other furan ring carbons (C3 and C4) will resonate at intermediate chemical shifts. The carbon of the methylene group (-CH₂OH) is expected to appear at the highest field (lowest ppm value) among the carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 112 - 115 |

| C4 | 110 - 113 |

| C5 | 120 - 125 |

| -CH₂OH | 55 - 60 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the O-H bond of the alcohol, the C-H bonds of the furan ring and the methylene group, the C-O bond, and the vibrations of the furan ring itself.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the furan ring are expected to appear around 3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the methylene C-H bonds are anticipated in the 2850-2960 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to be observed in the 1000-1050 cm⁻¹ range. The characteristic vibrations of the furan ring, including C=C stretching and ring breathing, typically appear in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Table 3: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |

| O-H stretch | 3200 - 3600 (broad) | Alcohol |

| C-H stretch (furan) | ~3100 | Aromatic C-H |

| C-H stretch (methylene) | 2850 - 2960 | Aliphatic C-H |

| C=C stretch (furan) | 1400 - 1600 | Furan Ring |

| C-O stretch | 1000 - 1050 | Primary Alcohol |

| C-H out-of-plane bend (furan) | 700 - 900 | Furan Ring |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Chromatographic Techniques

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used extensively in the synthesis of furan derivatives to monitor reaction progress and assess the purity of products like this compound. sigmaaldrich.comuad.ac.idnih.gov This method involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a thin layer of silica gel coated on a plate of glass or aluminum. uad.ac.id A solvent system, or mobile phase, then travels up the plate via capillary action, separating the components of the mixture based on their differential affinities for the stationary and mobile phases. uad.ac.id

Reaction Monitoring

To monitor a reaction, three lanes are typically spotted on a TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, TLC analysis will show the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, this compound. libretexts.org The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. orgsyn.org The relative positions of the spots are denoted by the retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sigmaaldrich.com Due to the introduction of a polar hydroxyl group, this compound is expected to have a lower R_f value (i.e., it will travel a shorter distance up the plate) than less polar precursors.

Purity Assessment

For purity assessment, a single spot on the TLC plate corresponding to the R_f value of the pure compound is indicative of high purity. researchgate.netoregonstate.edu The presence of multiple spots suggests the sample is a mixture containing impurities. oregonstate.edu In the context of related bromofuran compounds, solvent systems such as ethyl acetate (B1210297)/n-hexane or ethyl acetate/methanol (B129727) have been used to effectively separate components. mdpi.com

Visualization

Since most furan derivatives, including this compound, are colorless, visualization of the separated spots on the TLC plate is necessary. researchgate.net A common non-destructive method is the use of TLC plates containing a fluorescent indicator, which allows compounds that absorb UV light to be seen as dark spots under a UV lamp (typically at 254 nm). mdpi.comepfl.ch Alternatively, chemical staining agents can be used. Stains like p-anisaldehyde are effective for visualizing alcohols and other functional groups, often producing distinctly colored spots upon heating. orgsyn.orgepfl.ch

Column Chromatography for Purification

Column chromatography is the standard method for purifying multigram quantities of organic compounds like this compound from crude reaction mixtures. researchgate.net This technique operates on the same principles as TLC but on a preparative scale. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. researchgate.net A solvent or a mixture of solvents (eluent) is then passed through the column, and the separated components are collected in sequential fractions as they exit the column (elute). researchgate.net

The choice of eluent is critical for successful separation and is typically determined by preliminary TLC analysis. researchgate.net A solvent system that provides a good separation of spots and an R_f value for the desired compound between 0.2 and 0.5 on a TLC plate is often a good starting point for column chromatography. researchgate.net

For furan derivatives, common solvent systems consist of a nonpolar solvent like hexanes or petroleum ether mixed with a more polar solvent such as ethyl acetate or ether. orgsyn.orghud.ac.ukrochester.edu The purification process often begins with a less polar eluent to wash nonpolar impurities through the column. The polarity of the eluent is then gradually increased (gradient elution) to elute compounds with increasing polarity. orgsyn.org this compound, being a polar alcohol, would require a more polar solvent system to elute from the silica gel column compared to nonpolar byproducts. For instance, a gradient of hexanes:ethyl acetate is a common choice for purifying furan-containing alcohols. orgsyn.org After collection, the fractions are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield purified this compound.

High-Performance Liquid Chromatography (HPLC) for Furan Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. shimadzu.com It is an advanced form of column chromatography that utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. shimadzu.com For the analysis of furan derivatives, reverse-phase HPLC (RP-HPLC) is the most common mode. sielc.com

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. sielc.comsigmaaldrich.com

The analysis of furan derivatives often follows standardized methods, such as those adapted from ASTM D5837 for furanic compounds in insulating oils. shimadzu.combiotecnosrl.it A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their polarity, with more polar compounds eluting earlier and less polar compounds being retained longer on the column. A UV detector is commonly used for furan derivatives, as the furan ring absorbs UV light, allowing for sensitive detection. sigmaaldrich.com

The tables below summarize typical HPLC conditions used for the analysis of furan derivatives, which would be applicable for the analysis of this compound.

| Parameter | Condition |

| Column | Ascentis® Express C18 (5 cm x 3.0 mm, 2.7 µm) |

| Mobile Phase | 80:20 Water:Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 230 nm |

| Injection Volume | 1 µL |

| Table 1: Example HPLC conditions for the analysis of furan derivatives. sigmaaldrich.com |

| Compound | Retention Time (minutes) |

| 5-Hydroxymethyl-2-furaldehyde | 1.83 |

| Furfuryl alcohol | 2.11 |

| 2-Furaldehyde | 2.59 |

| 2-Acetylfuran | 3.49 |

| 5-Methyl-2-furaldehyde | 4.01 |

| Table 2: Representative retention times for common furan derivatives under specific HPLC conditions. While this compound is not listed, its retention time would be influenced by its polarity relative to these compounds. shimadzu.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electronic distribution, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. scispace.com This approach is computationally more efficient than traditional wave function-based methods, making it highly popular for calculations in chemistry and materials science. wikipedia.org

For furan (B31954) derivatives, DFT calculations are employed to determine optimized geometries, electronic distribution, and molecular stability. aps.org Quantum chemical calculations on related brominated heterocyclic compounds confirm that the neutral molecular form typically represents the most stable structure with the lowest energy. Although direct DFT studies focused solely on the electronic structure and stability of (5-Bromofuran-2-yl)methanol are not extensively detailed in the reviewed literature, the principles are well-established. For instance, in studies of Schiff bases derived from the related 5-bromofuran-2-carbaldehyde, DFT is used to investigate stability and determine key electronic properties. jmchemsci.comjmchemsci.com The stability of a molecule is often correlated with its HOMO-LUMO energy gap, where a larger gap suggests higher stability and lower chemical reactivity. jmchemsci.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability, as it indicates that more energy is required to excite an electron from the HOMO to the LUMO. jmchemsci.comschrodinger.com This energy gap can be calculated using DFT and often corresponds to the lowest energy electronic excitation possible within a molecule. schrodinger.com

The table below presents data from a computational study on novel fuberidazole (B12385) derivatives, including a compound containing the 4-bromofuran-2-yl moiety, which provides an indication of the typical energy values for such structures.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-Fluorofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole (5a) | -6.44 | -2.11 | 4.33 |

| 2-(4-Bromofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole (5i) | -6.51 | -2.14 | 4.37 |

This data is derived from a study on fuberidazole derivatives and illustrates the typical HOMO-LUMO gap values for related bromofuran structures. nih.gov

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For this compound and its derivatives, experimental ¹H-NMR and ¹³C-NMR data are available and have been used to characterize the synthesized compounds. nih.govmdpi.complos.org For example, the ¹H-NMR spectrum of 2-[(5-Bromofuran-2-yl)methyl]propanedinitrile shows characteristic peaks corresponding to the furan ring protons and the methylene (B1212753) and methine protons. mdpi.com Similarly, ¹³C-NMR provides signals for each unique carbon atom in the molecule. mdpi.com

Theoretical calculations can predict NMR chemical shifts, which can then be compared with experimental values to validate the proposed structure. While specific computational predictions for the NMR spectra of this compound are not detailed in the available literature, the methodology is standard. It involves optimizing the molecular geometry using DFT and then calculating the magnetic shielding tensors for each nucleus. These calculations can help resolve ambiguities in spectral assignments and provide a deeper understanding of the electronic environment of the nuclei.

Ab initio calculations, which are based on first principles without using experimental parameters, are crucial for studying the excited states of molecules. metu.edu.tr Time-dependent density functional theory (TD-DFT) is a common method used for this purpose, allowing for the calculation of electronic transition energies and oscillator strengths, which correspond to UV-Visible absorption spectra. acs.org

Understanding the excited-state properties is essential for applications involving light absorption and emission, such as in sunscreens or photodynamic therapy. Theoretical studies on related systems, such as quinazoline (B50416) derivatives, have used TD-DFT to calculate parameters related to excited-state intramolecular proton transfer (ESIPT) and electronic spectra. acs.org These calculations can reveal the pathways for energy dissipation after a molecule absorbs UV radiation. For example, in a study of a chalcone (B49325) containing a 5-bromofuran-2-yl group, theoretical calculations were combined with spectroscopy to elucidate the nonradiative decay pathways upon UV excitation. acs.org Such computational investigations are indispensable for designing molecules with specific photophysical properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior and interactions, which is particularly important for understanding how a compound might interact with a biological receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.com It is extensively used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target. ijper.orgsemanticscholar.org

Numerous studies have performed molecular docking on derivatives of this compound to explore their potential as therapeutic agents. These derivatives have been evaluated for various activities, including anticancer, antimicrobial, and enzyme inhibition. jmchemsci.comijper.orgsemanticscholar.orgacgpubs.org The 5-bromofuran-2-yl moiety often serves as a key structural component that participates in interactions within the receptor's active site.

The table below summarizes findings from several molecular docking studies involving compounds containing the (5-Bromofuran-2-yl) scaffold.

| Derivative Class | Protein Target(s) | Potential Application | Key Findings | Reference |

|---|---|---|---|---|

| Triazole Schiff Base | 5EKN, 3PP0 | Anticancer | Compounds showed effective inhibition with good binding energy, confirming experimental anticancer activity. | jmchemsci.com |

| 1,2,4-Triazole (B32235) Thioether | 1AJ0, 1JIJ, 4ZA5 | Antimicrobial | Derivatives showed good binding affinity with the active sites of bacterial and fungal proteins. | ijper.org |

| 1,2,4-Triazole | AChE (4M0E), BChE (5NN0) | Alzheimer's Disease (Enzyme Inhibition) | Compounds demonstrated significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. | semanticscholar.org |

| Furan-based Schiff Base | Bacterial and Fungal Proteins | Antimicrobial | The bromofuran derivative showed significant interactions within the active sites of microbial proteins. | acgpubs.org |

Molecular Docking Studies for Receptor Interactions[9],[11],[7],[16],[17],

Prediction of Pharmacological and Material Properties

In the early stages of drug discovery, it is vital to predict the pharmacokinetic properties of a compound. In silico ADME/T calculations assess a molecule's likely absorption, distribution, metabolism, excretion, and toxicity profiles within an organism. For several derivatives containing the (5-Bromofuran-2-yl) moiety, these predictions have been an integral part of their evaluation.

Studies on novel 1,2,4-triazole derivatives and chalcone derivatives performed ADME/T calculations to investigate their drug-like properties. semanticscholar.orgnih.gov These analyses help filter out candidates that are likely to have poor bioavailability or unacceptable toxicity, ensuring that research and development efforts are focused on molecules with a higher probability of success as therapeutic agents. semanticscholar.orgnih.gov

This compound derivatives have also been explored for their potential in materials science, specifically for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion.

A study of an acetohydrazide derivative, N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA), investigated its NLO capabilities. researchgate.net The research involved both experimental measurements and theoretical calculations using Density Functional Theory (DFT). The second harmonic generation (SHG) efficiency of the BCA crystal was found to be 1.3 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Furthermore, DFT was used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies a molecule's NLO response. researchgate.net These combined experimental and computational findings indicate that molecules incorporating the 5-bromofuran structure are promising candidates for the development of new NLO materials. researchgate.netresearchgate.net

Table 2: Predicted and Experimental NLO Properties of an Acetohydrazide Derivative (BCA) Data sourced from a computational and experimental study on the NLO properties of N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA).

| Property | Value | Method |

| Lower UV Cut-off Wavelength | 333 nm | UV-Vis-NIR Spectroscopy |

| Optical Band Gap | 3.30 eV | UV-Vis-NIR Spectroscopy |

| SHG Efficiency | 1.3 times that of KDP | Kurtz and Perry powder technique |

| First-Order Hyperpolarizability (β) | Calculated | Density Functional Theory (DFT) |

Applications of 5 Bromofuran 2 Yl Methanol in Advanced Materials Science

(5-Bromofuran-2-yl)methanol serves as a versatile chemical intermediate for the development of sophisticated organic materials. Its furan (B31954) core, coupled with the reactive sites offered by the bromine atom and the hydroxymethyl group, allows for its integration into larger, conjugated systems designed for specific electronic and optical functions. This positions the compound as a valuable building block in the synthesis of materials for various high-performance applications.

Medicinal Chemistry and Biological Research Applications

Antimicrobial Activity Studies

Derivatives of (5-Bromofuran-2-yl)methanol have been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal strains. The furan (B31954) nucleus itself is a key structural feature in many compounds with antibacterial and antifungal properties. ijabbr.comutripoli.edu.lynih.govtandfonline.com

Research has shown that the incorporation of a bromofuran group into other heterocyclic structures, such as 1,3,4-oxadiazoles, can enhance their activity against various bacterial pathogens. For instance, S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiol have demonstrated antibacterial activity against cryogenic strains of several bacterial families, including Enterobacteriaceae, Pseudomonadaceae, and Staphylococcaceae. zsmu.edu.uaresearchgate.net These compounds have shown potential to compete with the broad-spectrum antibiotic kanamycin. zsmu.edu.uaresearchgate.net

Furthermore, Schiff bases derived from 5-bromofuran-2-carbaldehyde, a direct oxidation product of this compound, have been synthesized and evaluated for their antimicrobial properties. acgpubs.org For example, N1-((5–bromofuran–2-yl) methylene)–5 -nitrobenzene1,2-diamine was prepared and characterized, indicating the utility of the 5-bromofuran moiety in developing new antimicrobial candidates. acgpubs.org

The synthesis of 1,2,4-triazole-3-thiols containing a 5-bromofuran-2-yl side chain has also been a focus of research, with the resulting compounds being screened for their activity against Escherichia coli, Staphylococcus aureus, and the fungus Aspergillus niger. ijper.org

Anticancer and Antitumor Research

The furan scaffold is present in numerous compounds with demonstrated anticancer and antitumor activities. ijabbr.comutripoli.edu.lyontosight.ai Derivatives of this compound have emerged as a promising area of research in the quest for novel cytotoxic agents.

Studies on halogenated furanones have revealed that bromofuran-2(5H)-one derivatives are cytotoxic to prostate (PC-3) and colon (HCT-116) human cancer cell lines. researchgate.netiaea.org Specifically, (E)-5-(Bromomethylene)furan-2-(5H)-one and 3,4-dibromofuran-2(5H)-one showed significant antiproliferative activities, inducing cell death by apoptosis. researchgate.netiaea.org

Furthermore, a derivative of this compound, 2-(5-bromofuran-2-yl)-4,5-bis{4-[3-(dimethylamino) propoxy] phenyl}-1H-imidazole, was found to be selectively active against the H1299 non-small cell lung cancer cell line with a very low IC50 value of less than 0.1 μM. nih.gov Another study highlighted that a 4-aza-podophyllotoxin derivative containing a 5-bromofuran-2-yl group displayed high cytotoxic selectivity for A549 (non-small cell lung cancer) and HepG2 (liver cancer) cell lines with low toxicity to normal cells. nih.gov

Triazole derivatives incorporating the 5-bromofuran-2-yl moiety have also been investigated. For instance, certain 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives showed significant cytotoxic activities against PC3 prostate cancer cells while having limited effects on normal prostate cells. semanticscholar.orgresearchgate.net

Enzyme Inhibition Studies

The furan ring is a component of various molecules that act as enzyme inhibitors, a property crucial for the treatment of many diseases. nih.gov Derivatives of this compound have been explored for their potential to inhibit specific enzymes.

One area of focus has been the inhibition of tyrosinase and tyrosinase-related protein-1 (TYRP1), enzymes involved in melanin (B1238610) biosynthesis and potential targets for melanoma skin cancer treatment. mdpi.comnih.gov In silico studies of furan-1,3,4-oxadiazole derivatives have shown that these compounds, which can be synthesized from this compound precursors, have the potential to be potent inhibitors of human tyrosinase (hTYR) and hTYRP1. mdpi.comnih.gov

Additionally, furan-based compounds have been investigated as inhibitors of pyruvate (B1213749) dehydrogenase (PDH) E1, an enzyme whose inhibition is of interest in cancer research. rsc.org While specific studies on this compound itself as a PDH E1 inhibitor are not detailed, the broader research into furan derivatives suggests a potential avenue for exploration.

Furthermore, research into furan chalcones has identified them as urease inhibitors. researchgate.net Although not directly derived from this compound, this highlights the versatility of the furan scaffold in enzyme inhibition.

Development of Novel Therapeutic Agents

This compound serves as a versatile starting material for the synthesis of a wide array of novel therapeutic agents due to the reactivity of its hydroxyl and bromo functionalities. The furan moiety is a key component in several commercially available drugs, underscoring its importance in medicinal chemistry. utripoli.edu.ly

The development of new antimicrobial and anticancer agents often involves the chemical modification of known bioactive scaffolds. The use of this compound allows for the introduction of the bromofuran unit into various heterocyclic systems, such as triazoles, oxadiazoles, and imidazoles, leading to compounds with enhanced or novel biological activities. zsmu.edu.uanih.gov

For example, the synthesis of substituted phenylfuranylnicotinamidines starting from 6-(5-bromofuran-2-yl)nicotinonitrile, which can be derived from this compound, has been explored for antiproliferative activities. nih.gov Similarly, the palladium-catalyzed Suzuki coupling of 5-bromofuran-2-carbaldehyde (obtainable from the alcohol) with boronic acids is a key step in preparing precursors for potential new drugs. nih.gov

The ability to generate a diverse library of compounds from a single, readily accessible starting material like this compound is a significant advantage in drug discovery, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Pharmacological Activity of Furan Carboxamides

Furan carboxamides represent a class of compounds with a broad spectrum of pharmacological activities, including antitumor, antifungal, and antimicrobial effects. researchgate.netmdpi.com These compounds can be synthesized from this compound through oxidation to the corresponding carboxylic acid followed by amidation.

Research has shown that furan-2-carboxamide derivatives can exhibit potent cytotoxic effects against various cancer cell lines with minimal toxicity to normal cells, making them attractive candidates for antitumor agents. researchgate.net For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and showed significant anticancer activity against hepatocellular carcinoma and breast cancer cell lines. mdpi.com

In the context of antimicrobial activity, furan carboxamides have also demonstrated notable potential. Pyrazole carboxamides bearing a furan moiety have been synthesized and evaluated for their antimicrobial and antioxidant properties. derpharmachemica.com Furthermore, N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide, a furan carboxamide derivative, has been synthesized and characterized, highlighting the ongoing interest in this class of compounds for their potential pharmacological applications. mdpi.com

Q & A

Q. Resolution :

HPLC-MS : Identify impurities with m/z matching dibrominated byproducts.

Variable Temperature NMR : Suppress dynamic effects (e.g., rotamers) .

What role does the bromine substituent play in cross-coupling reactions of this compound?

Advanced

The C5-bromine enables:

- Suzuki-Miyaura Coupling : Pd-catalyzed coupling with boronic acids to form biaryl derivatives.

- Buchwald-Hartwig Amination : Introduce amines for pharmaceutical intermediates .

Optimization : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in DMF at 80°C for 12 h . Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.